molecular formula C6H10O5 B057414 Diethyleneglycol diformate CAS No. 120570-77-6

Diethyleneglycol diformate

Cat. No.: B057414
CAS No.: 120570-77-6
M. Wt: 162.14 g/mol
InChI Key: JGJDTAFZUXGTQS-UHFFFAOYSA-N
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Description

Diethyleneglycol diformate is an organic compound with the chemical formula C6H10O5. It is a colorless to pale yellow liquid with low viscosity and volatility. This compound is soluble in water and various organic solvents such as alcohols, ethers, and ketones. This compound is primarily used as an intermediate in the production of polymers and resins, and as a solvent in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyleneglycol diformate is typically synthesized through the esterification of diethylene glycol with formic acid or formic anhydride. The reaction can be catalyzed by either acidic or basic catalysts. In acidic conditions, strong acids such as sulfuric acid, phosphoric acid, or titanium tetrachloride are commonly used. In basic conditions, catalysts like sodium carbonate or sodium hydroxide are employed .

Industrial Production Methods

One industrial method involves the use of a composite catalyst to facilitate the ester exchange reaction between butyl chloroformate and ethylene glycol. This method yields this compound with a high mass fraction and minimal environmental impact. The reaction conditions are mild, and the process is energy-efficient, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Diethyleneglycol diformate undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Hydrolysis: Reaction with water to produce diethylene glycol and formic acid.

    Transesterification: Reaction with other esters to exchange ester groups.

Common Reagents and Conditions

    Esterification: Typically involves alcohols and acidic catalysts at elevated temperatures.

    Hydrolysis: Requires water and can be catalyzed by acids or bases.

    Transesterification: Involves other esters and can be catalyzed by acids or bases.

Major Products

Scientific Research Applications

Diethyleneglycol diformate has several applications in scientific research and industry:

Mechanism of Action

Diethyleneglycol diformate exerts its effects primarily through its chemical reactivity as an ester. It can undergo hydrolysis to release formic acid and diethylene glycol, which can interact with various molecular targets. The compound’s ability to form esters and undergo transesterification reactions makes it useful in modifying the properties of polymers and resins .

Comparison with Similar Compounds

Similar Compounds

    Ethylene glycol diformate: Similar in structure but with one less ethylene glycol unit.

    Diethylene glycol: Lacks the formate groups and is used primarily as a solvent.

    Triethylene glycol: Contains an additional ethylene glycol unit and is used in different applications.

Uniqueness

Diethyleneglycol diformate is unique due to its dual formate groups, which enhance its reactivity and versatility in chemical reactions. Its ability to act as both a solvent and an intermediate in polymer synthesis distinguishes it from other similar compounds .

Properties

IUPAC Name

2-(2-formyloxyethoxy)ethyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-5-10-3-1-9-2-4-11-6-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJDTAFZUXGTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC=O)OCCOC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60888902
Record name Ethanol, 2,2'-oxybis-, 1,1'-diformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60888902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid
Record name Ethanol, 2,2'-oxybis-, 1,1'-diformate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

120570-77-6
Record name Diethyleneglycol diformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120570-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2,2'-oxybis-, 1,1'-diformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120570776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2'-oxybis-, 1,1'-diformate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2,2'-oxybis-, 1,1'-diformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60888902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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